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A Disintegrin and Metalloproteinase 8 (ADAMS) is a key player in the inflammatory cascade,
actively promoting the recruitment of leukocytes to sites of inflammation. As a transmembrane
protein with both proteolytic and cell-adhesive properties, ADAMS is expressed on leukocytes
and endothelial cells and contributes to multiple stages of the leukocyte adhesion cascade,
including chemotaxis, integrin activation, adhesion to the endothelium, and subsequent
transendothelial migration.[1][2][3][4] Pharmacological inhibition of ADAMS, for instance with
the specific inhibitor BK-1361, offers a powerful tool to dissect the role of this protein in
inflammatory processes and to evaluate its potential as a therapeutic target for inflammatory
diseases.[5][6][7][8]

ADAMS's pro-migratory functions are multifaceted. On leukocytes, it is required for chemokine-
induced chemotaxis and migration across both endothelial and epithelial barriers.[1][3] This is
partly achieved by promoting the upregulation of aL-integrin, which is crucial for firm adhesion
to endothelial cells.[1][3][4] Furthermore, ADAMS8 can influence cell migration by shedding other
adhesion molecules, such as L-selectin and P-selectin glycoprotein ligand-1 (PSGL-1).[1][4]
Beyond its proteolytic activity, the cytoplasmic domain of ADAMS interacts with the actin-based
motor molecule Myosinlf, a mechanism that is critical for neutrophil motility and
transendothelial migration, independent of its protease function.[2][9][10]

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b12422674?utm_src=pdf-interest
https://insight.jci.org/articles/view/149870
https://escholarship.org/uc/item/8js91341
https://pubmed.ncbi.nlm.nih.gov/28596294/
https://journals.physiology.org/doi/10.1152/ajplung.00444.2016
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2023.1130823/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8964949/
https://www.medchemexpress.com/cyclo-rlskdk.html
https://www.researchgate.net/figure/Specificity-of-BK-1361-against-other-ADAM-proteases-and-MMPs_tbl2_270048843
https://insight.jci.org/articles/view/149870
https://pubmed.ncbi.nlm.nih.gov/28596294/
https://insight.jci.org/articles/view/149870
https://pubmed.ncbi.nlm.nih.gov/28596294/
https://journals.physiology.org/doi/10.1152/ajplung.00444.2016
https://insight.jci.org/articles/view/149870
https://journals.physiology.org/doi/10.1152/ajplung.00444.2016
https://escholarship.org/uc/item/8js91341
https://www.researchgate.net/publication/358441837_ADAM8_signaling_drives_neutrophil_migration_and_ARDS_severity
https://pmc.ncbi.nlm.nih.gov/articles/PMC8855804/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

On endothelial cells, ADAM8 expression can be upregulated by pro-inflammatory cytokines,
and it contributes to increased vascular permeability and facilitates leukocyte transmigration.[1]
[3][4] Studies using ADAM8-deficient mice have provided in vivo evidence for its crucial role in
leukocyte infiltration in models of acute lung inflammation.[1][3] Pharmacological inhibition of
ADAMBS has been shown to attenuate neutrophil infiltration and reduce lung injury in mouse
models of pneumonia and acute respiratory distress syndrome (ARDS).[2][9]

The specific inhibitor cyclo(RLsKDK), also known as BK-1361, has an IC50 value of 182 nM for
ADAMBS.[7] It functions by targeting the disintegrin domain, which is thought to impair the
necessary multimerization of ADAMS for its activity.[5][8] The use of such inhibitors in both in
vitro and in vivo models allows for a detailed investigation of the specific contribution of ADAMS8
to leukocyte recruitment, distinguishing its roles in different cell types and at various stages of
the inflammatory response.

Quantitative Data from ADAMS Inhibition Studies

The following tables summarize quantitative data from studies investigating the effect of
ADAMS inhibition or deficiency on leukocyte recruitment.

Table 1: In Vitro Effects of ADAMS Inhibition/Deficiency on Leukocyte Function
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Table 2: In Vivo Effects of ADAMS Inhibition/Deficiency on Leukocyte Recruitment
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Signaling Pathways and Experimental Workflows
ADAMS Signaling in Leukocyte Migration

The following diagram illustrates the known signaling pathways influenced by ADAMS8 that
promote leukocyte migration. This includes both protease-dependent (ectodomain shedding)
and protease-independent (intracellular signaling) mechanisms.
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Caption: ADAMS signaling pathways in leukocyte migration.
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Experimental Workflow: In Vitro Transwell Migration
Assay

This workflow outlines the key steps for assessing the impact of an ADAMS inhibitor on
leukocyte migration towards a chemoattractant using a Transwell (Boyden chamber) assay.
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Caption: Workflow for an in vitro leukocyte transwell migration assay.
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Experimental Protocols

Protocol 1: In Vitro Leukocyte Transendothelial
Migration Assay

This protocol is adapted from standard Boyden chamber assays and is designed to measure
the ability of leukocytes to migrate through a monolayer of endothelial cells in response to a
chemoattractant, and to test the effect of ADAMS inhibition.[14]

Materials:

Leukocytes (e.g., human monocytic THP-1 cells or isolated primary neutrophils)
Human Pulmonary Microvascular Endothelial Cells (HPMEC) or similar
ADAMS Inhibitor (e.g., BK-1361) and vehicle control (e.g., DMSO)

Transwell inserts (e.g., 6.5 mm diameter, 8 um pore size polycarbonate membrane) for 24-
well plates

Endothelial cell growth medium and leukocyte culture medium (e.g., RPMI-1640)
Chemoattractant (e.g., CCL2 for monocytes, IL-8 for neutrophils)

Fetal Bovine Serum (FBS)

Fixation solution (e.g., Methanol)

Staining solution (e.g., 0.2% Crystal Violet)

Cotton swabs, PBS, light microscope

Procedure:

» Prepare Endothelial Monolayer:

o Seed HPMEC onto the upper surface of the Transwell inserts at a density that will form a
confluent monolayer within 24-48 hours.
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o Culture until a tight monolayer is formed. Barrier integrity can be checked by measuring
transendothelial electrical resistance (TEER) if desired.

e Prepare Leukocytes:

o Culture leukocytes to the desired density. If using primary cells, isolate them from whole
blood.

o On the day of the assay, harvest the leukocytes and resuspend them in serum-free culture
medium at a concentration of 1 x 1076 cells/mL.

o Divide the cell suspension into two tubes: one for treatment with the ADAMS inhibitor and
one for the vehicle control.

o Add the ADAMS inhibitor (e.g., 200-500 nM BK-1361) or vehicle to the respective tubes
and incubate for 30-60 minutes at 37°C.

e Set up the Migration Assay:

o In the lower chamber of the 24-well plate, add 600 pL of culture medium containing the
chemoattractant (e.g., 3 nM CCL2). For a negative control, use medium without the
chemoattractant.

o Carefully place the Transwell inserts with the endothelial monolayer into the wells.

o Add 100 pL of the pre-treated leukocyte suspension (1 x 1075 cells) to the top of each
insert.

¢ Incubation:

o Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by cell type and
chemoattractant (typically 3-6 hours).

e Quantification of Migration:

o After incubation, carefully remove the inserts from the plate.
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[e]

Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of
the membrane.

o Fix the migrated cells on the underside of the membrane by submerging the insert in
methanol for 20 minutes.

o Air dry the inserts for 30 minutes.

o Stain the migrated cells by placing the inserts in a well containing 0.2% Crystal Violet for
10-20 minutes.

o Gently wash the inserts with distilled water to remove excess stain.

o Allow the inserts to dry completely.

e Data Analysis:

o Count the number of migrated, stained cells on the underside of the membrane using a
light microscope. Count at least 3-5 random fields of view per insert.

o Calculate the average number of migrated cells per field for each condition.

o Compare the migration of inhibitor-treated cells to the vehicle-treated control to determine
the effect of ADAMS inhibition.

Protocol 2: In Vivo Leukocyte Recruitment using
Intravital Microscopy

This protocol provides a framework for visualizing and quantifying leukocyte-endothelial
interactions in the cremaster muscle of a mouse, a widely used model for studying
inflammation in vivo.[15][16][17][18]

Materials:
e Male mice (e.g., C57BL/6)

o ADAMS Inhibitor (e.g., BK-1361) or vehicle control
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e Anesthetics (e.g., ketamine/xylazine cocktail)

¢ Inflammatory stimulus (e.g., TNF-a)

 Saline solution

» Surgical tools (forceps, scissors, sutures)

« Intravital microscope equipped with a water-immersion objective and a camera

o Fluorescently labeled antibody for leukocytes (e.g., anti-Gr-1 for neutrophils) or a fluorescent
dye like Rhodamine 6G.

Procedure:
e Animal Preparation and Treatment:

o Administer the ADAMS inhibitor or vehicle control to the mice via the desired route (e.qg.,
intraperitoneal injection) at a pre-determined time before the experiment.

o Anesthetize the mouse using an appropriate anesthetic protocol. Confirm proper
anesthetic depth by lack of pedal withdrawal reflex.

o Surgical Preparation of the Cremaster Muscle:

[e]

Make a small incision in the scrotum to expose the cremaster muscle.

o Carefully exteriorize the cremaster muscle onto a specialized viewing pedestal on the
microscope stage.

o Make a longitudinal incision through the muscle, avoiding major blood vessels, and spread
it flat over the pedestal.

o Continuously superfuse the exposed tissue with warm, buffered saline to maintain tissue
viability.

¢ Induction of Inflammation:
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o Administer the inflammatory stimulus. For example, TNF-a can be injected intrascrotally 1-
2 hours prior to observation to induce an inflammatory response.

 Visualization and Recording:
o If using fluorescent labels, administer them intravenously.

o Position the mouse on the microscope stage and locate post-capillary venules (20-40 pm
in diameter) for observation.

o Record video sequences (e.g., 1-minute recordings) of several different venules for each
animal.

o Offline Analysis:

o From the recorded videos, quantify the following parameters:

Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined line
perpendicular to the vessel axis per minute.

» Rolling Velocity: Measure the time it takes for individual rolling leukocytes to travel a
known distance (e.g., 100 pum).

» Leukocyte Adhesion: Count the number of leukocytes that remain stationary on the
endothelial surface for at least 30 seconds within a defined length of the venule (e.g.,
100 pm).

» Transmigration/Emigration: Count the number of leukocytes that have moved out of the
venule into the surrounding tissue.

e Data Analysis:
o Average the data from multiple venules for each animal.

o Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the results
from the ADAMS inhibitor-treated group with the vehicle control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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